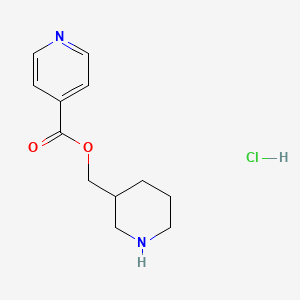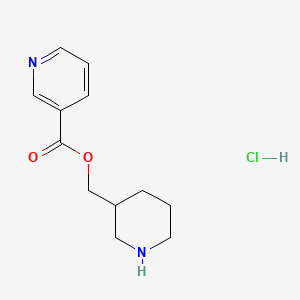![molecular formula C12H17ClINO B1394767 4-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1220034-66-1](/img/structure/B1394767.png)
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
説明
“4-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220034-66-1 . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17ClINO . The InChI code is 1S/C11H14INO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 353.62695 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
1. Radiolabeled Probes for σ Receptors
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride and related halogenated 4-(phenoxymethyl)piperidines have been investigated as potential σ receptor ligands. These compounds, particularly those labeled with iodine such as [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, showed high uptake and retention in various organs, indicating potential for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
2. Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to this compound, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, have been analyzed, revealing important details like hydrogen bonding and C-H…π interactions. This provides insights into the molecular interactions and stability of such compounds (Khan et al., 2013).
3. Neuroprotective Properties
Certain derivatives of 4-[(2-Iodophenoxy)methyl]piperidine, like 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds could potentially serve as neuroprotective agents, offering a novel approach to treating neurological conditions (Chenard et al., 1995).
4. CO2 Absorption Characteristics
Research on functionalized piperidine derivatives, which include structures similar to 4-[(2-Iodophenoxy)methyl]piperidine, has explored their interaction with CO2. These studies are significant for understanding the chemical reactions and potential applications in carbon capture technologies (Robinson et al., 2011).
5. Corrosion Inhibition Properties
Piperidine derivatives, including those structurally related to 4-[(2-Iodophenoxy)methyl]piperidine, have been studied for their corrosion inhibition properties on iron. Such research is crucial for the development of effective corrosion inhibitors in various industrial applications (Kaya et al., 2016).
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-[(2-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQCBQERFUWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)



![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)